molecular formula C14H13Br2N3O2 B11122361 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide

Cat. No.: B11122361
M. Wt: 415.08 g/mol
InChI Key: VBIRVRKBCBKFJA-CNHKJKLMSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is a chemical compound with the molecular formula C14H11Br2N3O2. It is primarily used in research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes both bromine and furan groups, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is unique due to the presence of both bromine and furan groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13Br2N3O2

Molecular Weight

415.08 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13Br2N3O2/c1-9-5-11(15)14(12(16)6-9)17-8-13(20)19-18-7-10-3-2-4-21-10/h2-7,17H,8H2,1H3,(H,19,20)/b18-7+

InChI Key

VBIRVRKBCBKFJA-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CO2)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CO2)Br

Origin of Product

United States

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